2-Anilinoacetamide
Overview
Description
Therapeutic Effect and Neuroprotection
The novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and shown to have significant therapeutic efficacy in treating Japanese encephalitis. This compound exhibits antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice .
Synthesis of Anilinoacetamides
A convenient synthesis method for a variety of 2-(arylamino)-2-(arylimino)acetamides has been developed through the reaction of 2-(arylamino)-2-oxoacetates with PCl5, followed by reaction with aniline derivatives . This method provides a pathway for creating diverse anilinoacetamide compounds.
Gastric H+/K(+)-ATPase Inhibition
Substituted 2-[(2-imidazolylsulfinyl)methyl]anilines have been synthesized and evaluated for their inhibitory effects on H+/K(+)-ATPase and their ability to reduce gastric acid secretions. The study found that electron-donating substituents on the aniline ring significantly enhanced the inhibitory activity, with some derivatives showing greater potency than omeprazole .
Improved Synthesis of Isonitrosoacetanilides
An improved two-step synthesis for isonitrosoacetanilides has been developed, which involves acylation of aniline derivatives with 2,2-diacetoxyacetyl chloride, followed by reaction with hydroxylamine hydrochloride. This method is effective with a variety of aniline derivatives, including those with poor aqueous solubility and electron-rich ortho-substituents .
Thio-lactamization for Quinoline-2-thiones
A base-catalyzed thio-lactamization of 2-(1-arylvinyl)anilines with CS2 has been presented as a powerful methodology for synthesizing quinoline-2-thiones. This method offers advantages such as a short synthesis step and the use of easily available starting materials .
Molecular Structure of Anilides
The molecular structure of anilides of cytisinylacetic acid, specifically N-(2',6'-dichloro-4'-nitrophenyl)-2-N-cytisinoacetamide, has been confirmed through various spectroscopic methods and x-ray structure analysis. These anilides were synthesized by reacting the alkaloid cytisine with 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides .
Polymeric Complexes of Anilinoacetamide
The molecule of the title compound, catena-Poly[hexakis(μ2-anilinoacetamide)bis(1,10-phenanthroline)disamarium(III)], is a binuclear polymeric complex. It features samarium ions bridged by acetamide groups and coordinated by anilinoacetamide ligands. The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds .
Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
- Summary of Application : 2-Anilinoacetamide has been used in the synthesis of a new series of compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore . These compounds have been investigated for their potential as antitumor agents .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source, but it involves modifying the 2-position of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore .
- Results or Outcomes : Among the synthesized compounds, three were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h) and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240 and 67–160 nM, respectively, on HeLa, A549 and HT-29 cancer cells .
Synthesis of Derivatives
- Summary of Application : 2-Anilinoacetamide can be used to synthesize a variety of derivatives, which are then used in various applications .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves modifying the 2-Anilinoacetamide molecule .
- Results or Outcomes : The synthesized derivatives have various applications, depending on their specific structures .
Medicinal Chemistry
- Summary of Application : 2-Anilinoacetamide and its derivatives (such as Chalcone, Indole, and Quinoline) have been studied for their pharmacological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves studying the utilization of drugs and their biological effects .
- Results or Outcomes : The study of these compounds could lead to the design of new pharmaceutical compounds .
Synthesis of Phenoxy Acetamide Derivatives
- Summary of Application : 2-Anilinoacetamide can be used in the synthesis of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline), which have potential therapeutic applications .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .
- Results or Outcomes : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Chemical Techniques and Computational Chemistry Applications
- Summary of Application : 2-Anilinoacetamide can be used in various chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves researching the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
- Results or Outcomes : The study of these compounds could lead to the design of new pharmaceutical compounds .
Industrial Organic Chemistry
- Summary of Application : 2-Anilinoacetamide is used in industrial organic chemistry, especially in the composition of pharmaceutical substances or biologically active drugs .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves dealing with the composition of pharmaceutical substances or biologically active drugs .
- Results or Outcomes : The study of these compounds could lead to the design of new pharmaceutical compounds .
Safety And Hazards
properties
IUPAC Name |
2-anilinoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBRYTMUEZNYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572083 | |
Record name | N~2~-Phenylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinoacetamide | |
CAS RN |
21969-70-0 | |
Record name | N~2~-Phenylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.